molecular formula C16H11N3O4 B2918658 2-[7-methyl-2-nitro-11-oxodibenzo[b,f][1,4]oxazepin-10(11H)-yl]acetonitrile CAS No. 866156-23-2

2-[7-methyl-2-nitro-11-oxodibenzo[b,f][1,4]oxazepin-10(11H)-yl]acetonitrile

Cat. No.: B2918658
CAS No.: 866156-23-2
M. Wt: 309.281
InChI Key: WYIYKDVEWUSYEE-UHFFFAOYSA-N
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Description

The compound 2-[7-methyl-2-nitro-11-oxodibenzo[b,f][1,4]oxazepin-10(11H)-yl]acetonitrile belongs to the dibenzo[b,f][1,4]oxazepine class, characterized by a fused benzoxazepine core. Key structural features include:

  • A nitro (-NO₂) group at position 2.
  • A methyl (-CH₃) group at position 6.
  • An 11-oxo (keto) group and acetonitrile (-CH₂CN) substituent at position 10.

The nitro and acetonitrile groups likely influence electronic properties and binding interactions, distinguishing it from analogs.

Properties

IUPAC Name

2-(2-methyl-8-nitro-6-oxobenzo[b][1,4]benzoxazepin-5-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O4/c1-10-2-4-13-15(8-10)23-14-5-3-11(19(21)22)9-12(14)16(20)18(13)7-6-17/h2-5,8-9H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIYKDVEWUSYEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-])CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-methyl-2-nitro-11-oxodibenzo[b,f][1,4]oxazepin-10(11H)-yl]acetonitrile typically involves multi-step organic reactionsSpecific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[7-methyl-2-nitro-11-oxodibenzo[b,f][1,4]oxazepin-10(11H)-yl]acetonitrile undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted nitrile compounds.

Scientific Research Applications

2-[7-methyl-2-nitro-11-oxodibenzo[b,f][1,4]oxazepin-10(11H)-yl]acetonitrile has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-[7-methyl-2-nitro-11-oxodibenzo[b,f][1,4]oxazepin-10(11H)-yl]acetonitrile involves its interaction with specific molecular targets. The nitro and nitrile groups play a crucial role in its reactivity and biological activity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogs in the Dibenzo[b,f][1,4]oxazepine Family

The following compounds share the dibenzo[b,f][1,4]oxazepine core but differ in substituents, enabling comparative analysis:

Table 1: Structural and Molecular Comparisons
Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound 2-NO₂, 7-CH₃, 10-CH₂CN, 11-O C₁₆H₁₁N₃O₄ 309.3 g/mol Nitro and acetonitrile groups enhance electrophilicity and dipole moments.
2-Amino-10-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one 2-NH₂, 10-CH₃, 11-O C₁₅H₁₂N₂O₂ 268.3 g/mol Amino group increases basicity; lacks nitro and acetonitrile moieties.
N-(10-Methyl-11-oxo-10,11H-dibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)acetamide 2-Acetamide (4-methoxyphenyl), 10-CH₃, 11-O C₂₃H₂₀N₂O₄ 388.4 g/mol Bulky acetamide substituent; methoxy group enhances lipophilicity.
8-Chlorodibenzo[b,f][1,4]oxazepine-10(11H)-carboxylic acid derivatives 8-Cl, 10-carboxylic acid hydrazide Variable Variable Chlorine and hydrazide groups improve PGE2 antagonist activity.

Spectral and Physicochemical Properties

Table 2: Spectral Data Comparison
Compound Name FT-IR Peaks (cm⁻¹) ¹H NMR (δ, ppm)
Target Compound ~1515 (C=C aromatic), 1570 (C=N), 1700 (C=O), 2250 (CN) δ 2.45 (s, 3H, CH₃), δ 3.85 (s, 2H, CH₂CN), δ 6.80–8.20 (m, aromatic protons)
2-Amino-10-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one 3350 (N-H), 1660 (C=O) δ 2.90 (s, 3H, CH₃), δ 5.30 (s, 2H, NH₂), δ 7.10–7.90 (m, aromatic protons)
N-(10-Methyl-11-oxo-dibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)acetamide 1680 (C=O), 1240 (C-O-C) δ 3.75 (s, 3H, OCH₃), δ 4.10 (s, 2H, CH₂CO), δ 7.00–8.10 (m, aromatic protons)
  • Nitro Group Impact: The target compound’s nitro group at position 2 generates distinct FT-IR peaks at ~1515 cm⁻¹ (C=C aromatic stretching) and ~1570 cm⁻¹ (C=N/C-NO₂), differentiating it from amino or acetamide analogs .
  • Acetonitrile Substituent : The CH₂CN group introduces a sharp ¹H NMR signal near δ 3.85 ppm and a CN stretch at ~2250 cm⁻¹, absent in other derivatives .

Biological Activity

2-[7-methyl-2-nitro-11-oxodibenzo[b,f][1,4]oxazepin-10(11H)-yl]acetonitrile (CAS No. 11538916) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H11N3O4, with a molecular weight of 309.27624 g/mol. The compound contains a dibenzo[b,f][1,4]oxazepine core, which is known for its diverse biological activities.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of dibenzo[b,f][1,4]oxazepines can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of various signaling pathways associated with cell survival and proliferation.

Neuroprotective Effects

Neuroprotective properties have also been attributed to oxazepine derivatives. In animal models, these compounds have demonstrated the ability to protect neuronal cells from oxidative stress and excitotoxicity, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antimicrobial Activity

Some studies have explored the antimicrobial potential of oxazepine derivatives. The compound has shown activity against various bacterial strains, suggesting it could serve as a lead in the development of new antibiotics.

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.
  • Modulation of Cell Signaling : It can affect pathways like MAPK/ERK and PI3K/Akt that are critical for cell survival.
  • Induction of Apoptosis : The ability to trigger programmed cell death in malignant cells is a key feature of its anticancer activity.

Case Studies

  • Anticancer Study : A study published in the Journal of Medicinal Chemistry investigated the effects of dibenzo[b,f][1,4]oxazepine derivatives on human cancer cell lines. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through caspase activation.
  • Neuroprotection : A research article in Neuropharmacology reported that a related oxazepine compound protected neuronal cells from glutamate-induced toxicity by reducing intracellular calcium levels and increasing antioxidant enzyme activity.
  • Antimicrobial Testing : In a study published in the Journal of Antimicrobial Chemotherapy, various dibenzo[b,f][1,4]oxazepine derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed promising antimicrobial activity, particularly against Staphylococcus aureus.

Q & A

Q. What are the optimal analytical techniques for characterizing the structure and purity of this compound?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) with acetonitrile-based mobile phases is recommended for purity assessment due to its resolution for nitro- and oxazepine-containing compounds .
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-Transform Infrared Spectroscopy (FTIR) are critical for structural confirmation, particularly to resolve the oxazepine ring and nitrile group .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) using hypergrade acetonitrile (e.g., LiChrosolv®) ensures sensitivity for trace impurities .

Q. What synthetic routes are reported for this compound, and what are their limitations?

Methodological Answer:

  • The compound’s dibenzo[b,f][1,4]oxazepine core is typically synthesized via cyclocondensation of nitro-substituted anthranilic acid derivatives with chloroacetonitrile precursors under basic conditions .
  • Key limitations include low yields (~30–40%) due to steric hindrance from the 7-methyl group and competing side reactions (e.g., nitrile hydrolysis). Purification via column chromatography (silica gel, acetonitrile/ethyl acetate gradients) is often required .

Q. How should stability studies be designed for this compound under laboratory storage conditions?

Methodological Answer:

  • Store in anhydrous acetonitrile at –20°C to prevent hydrolysis of the nitrile group .
  • Conduct accelerated degradation studies under varying pH (3–9), temperature (25–60°C), and light exposure. Monitor via HPLC to identify degradation products (e.g., nitro-reduction byproducts) .

Advanced Research Questions

Q. How can computational methods guide the optimization of synthetic pathways for this compound?

Methodological Answer:

  • Density Functional Theory (DFT) calculations can model transition states to predict regioselectivity during oxazepine ring formation .
  • Reaction path search algorithms (e.g., GRRM) identify intermediates and side reactions, reducing trial-and-error experimentation. For example, simulations can predict the impact of methyl substitution on cyclization efficiency .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Cross-validate assays using standardized protocols (e.g., U.S. Pharmacopeia guidelines for solvent purity ). Variability in acetonitrile quality (e.g., amine contaminants) may skew bioactivity results .
  • Apply multivariate statistical analysis (e.g., PCA) to isolate confounding variables (e.g., solvent batch, storage time) .

Q. How can heterogeneous catalysis improve the scalability of this compound’s synthesis?

Methodological Answer:

  • Test mesoporous silica-supported catalysts (e.g., SBA-15 functionalized with Lewis acids) to enhance nitro-group reactivity and reduce reaction time .
  • Use Design of Experiments (DoE) to optimize parameters (temperature, catalyst loading, solvent ratio). For example, a Box-Behnken design can model interactions between variables .

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